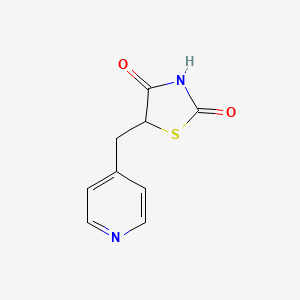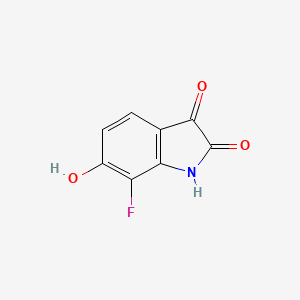
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione typically involves the reaction of 4-pyridinemethanol with thiazolidine-2,4-dione under specific conditions. One common method includes:
Step 1: Reacting 4-pyridinemethanol with a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to form the corresponding pyridylmethyl anion.
Step 2: The anion is then reacted with thiazolidine-2,4-dione in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The pathways involved often include inhibition of key metabolic processes, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Pyridinylmethyl)-1,3-thiazolidine-2-thione
- 5-(4-Pyridinylmethyl)-1,3-thiazolidine-2-one
Uniqueness
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione is unique due to the presence of both a thiazolidine ring and a pyridine moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific binding affinity to certain biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-(pyridin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIVMBYMWUAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)

![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)
![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/new.no-structure.jpg)


![4-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2729450.png)
![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)

![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2729458.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2729459.png)
![2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)
![2-Chloro-1-[4-[(4-chloro-2-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2729461.png)
